Ethyl 2-chloro-2-(hydroxyimino)acetate

Catalog No.
S634438
CAS No.
14337-43-0
M.F
C₄H₆ClNO₃
M. Wt
151.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-chloro-2-(hydroxyimino)acetate

CAS Number

14337-43-0

Product Name

Ethyl 2-chloro-2-(hydroxyimino)acetate

IUPAC Name

ethyl (2Z)-2-chloro-2-hydroxyiminoacetate

Molecular Formula

C₄H₆ClNO₃

Molecular Weight

151.55 g/mol

InChI

InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3/b6-3-

InChI Key

UXOLDCOJRAMLTQ-UTCJRWHESA-N

SMILES

CCOC(=O)C(=NO)Cl

Synonyms

Chloro(hydroxyimino)acetic Acid Ethyl Ester; chloroglyoxylic Acid Ethyl Ester Oxime; (Carbethoxy)chloroformaldoxime; (Chloro)(hydroxyimino)acetic Acid Ethyl Ester; (Ethoxycarbonyl)formohydroxamoyl Chloride; (Ethoxycarbonyl)hydroxamic Acid Chloride; 2

Canonical SMILES

CCOC(=O)C(=NO)Cl

Isomeric SMILES

CCOC(=O)/C(=N/O)/Cl

Synthesis and Characterization:

2-Chloro-2-hydroxyiminoacetic acid ethyl ester (also known as ethyl chlorooximinoacetate) is a relatively simple molecule with the chemical formula C₄H₆ClNO₃. Its synthesis has been reported in several scientific publications, often involving the reaction of chloroacetic acid derivatives with sodium nitrite under specific conditions [, ].

Applications in Organic Chemistry:

This compound has been explored for various applications in organic chemistry due to its functional groups and reactivity. Some notable examples include:

  • As a precursor to other organic compounds: It can be used as a starting material for the synthesis of various heterocyclic compounds, such as pyrazoles, oxazoles, and thiazoles []. These heterocyclic rings are found in many biologically active molecules and pharmaceuticals.
  • In cycloaddition reactions: 2-Chloro-2-hydroxyiminoacetic acid ethyl ester can participate in cycloaddition reactions with alkenes and alkynes, leading to the formation of complex cyclic structures []. This approach offers a versatile method for constructing diverse organic molecules.

Potential Biological Applications:

While the specific biological activity of 2-Chloro-2-hydroxyiminoacetic acid ethyl ester itself is not extensively studied, there is some research exploring its potential as a:

  • Antibacterial agent: Some studies have investigated its antibacterial properties against various bacterial strains, although further research is needed to determine its efficacy and mechanism of action [].
  • Anticancer agent: Preliminary studies have suggested potential antitumor activity, but further investigation is required to understand its effectiveness and safety profile [].

Ethyl 2-chloro-2-(hydroxyimino)acetate is an organic compound characterized by the presence of a chloro group, a hydroxyimino group, and an ester functional group. Its chemical formula is C5_5H8_8ClN2_2O3_3, and it has a molecular weight of approximately 179.58 g/mol. The compound is known for its potential applications in organic synthesis and medicinal chemistry, particularly due to its unique structural features that allow for various chemical transformations.

Ethyl chlorooximinoacetate itself does not possess a known mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications.

  • Limited data: Extensive safety information on ethyl chlorooximinoacetate might be limited due to its primary use in research settings.
  • Potential hazards: Standard laboratory safety practices should be followed when handling this compound, as it might possess some degree of toxicity, flammability, and reactivity. Always consult the Safety Data Sheet (SDS) for specific handling and disposal instructions before working with this material.
, including:

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
  • Oxime Formation: The hydroxyimino group can react with carbonyl compounds to form oximes.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form more complex molecules.

Several synthesis methods for ethyl 2-chloro-2-(hydroxyimino)acetate have been reported:

  • From Glycine Ethyl Ester Hydrochloride: This method involves treating glycine ethyl ester hydrochloride with hydrochloric acid and sodium nitrite in water at low temperatures, followed by crystallization steps .
  • Using Dichloromethane: Another approach utilizes dichloromethane as a solvent where the chloro group is introduced under controlled conditions, yielding high purity .
  • Triethylamine Method: A reaction involving triethylamine and propargyl alcohol in dichloromethane can also be employed to synthesize derivatives of this compound .

Interaction studies involving ethyl 2-chloro-2-(hydroxyimino)acetate focus on its reactivity with nucleophiles and electrophiles. Such studies help elucidate its potential as a building block in medicinal chemistry. Additionally, understanding its interactions can provide insights into its safety profile and toxicity.

Similar Compounds

Ethyl 2-chloro-2-(hydroxyimino)acetate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameUnique Features
Ethyl GlyoxylateContains a carbonyl group instead of a chloro group.
Ethyl 2-hydroxyiminoacetateLacks the chloro substituent; more reactive towards nucleophiles.
Ethyl 2-bromo-2-(hydroxyimino)acetateSimilar structure but contains a bromo group instead of chloro.
Ethyl 2-amino-2-(hydroxyimino)acetateContains an amino group which alters its reactivity profile.

These compounds illustrate the versatility of the hydroxyimino functional group while highlighting the unique reactivity imparted by the chloro substituent in ethyl 2-chloro-2-(hydroxyimino)acetate.

Cycloaddition Strategies for Isoxazoline Derivatives

Ethyl 2-chloro-2-(hydroxyimino)acetate serves as a pivotal precursor for the generation of ethoxycarbonylformonitrile oxide through in situ treatment with sodium bicarbonate, facilitating 1,3-dipolar cycloaddition reactions with various dipolarophiles. The compound exhibits remarkable versatility in forming isoxazoline derivatives through regioselective and stereoselective cycloaddition processes. When subjected to base-mediated activation, the chlorooxime undergoes dehydrochlorination to generate the corresponding nitrile oxide, which subsequently participates in concerted [3+2] cycloaddition reactions with electron-rich alkenes and unsaturated systems.

The mechanistic pathway involves the initial formation of the nitrile oxide intermediate, which demonstrates excellent reactivity toward various dipolarophiles including amino acid derivatives and cyclic alkenes. Research demonstrates that cycloaddition reactions proceed with high regioselectivity when electron-rich and conjugated alkenes are employed, with the carbon atom of the nitrile oxide preferentially attacking the terminal carbon atom of the alkene, resulting exclusively in 3,5-disubstituted isoxazoline products. The frontier molecular orbital interactions govern the regioselectivity patterns, with dipole-lowest unoccupied molecular orbital control predominating in reactions with electron-rich substrates.

Stereochemical outcomes in these transformations depend significantly on the nature of the dipolarophile and reaction conditions. Studies involving cyclopropane amino acid derivatives reveal that cycloaddition with ethyl 2-chloro-2-(hydroxyimino)acetate-derived nitrile oxides proceeds regioselectively to afford isoxazoline-containing stereoisomers in approximately 1.5:1 ratios. The stereoselectivity can be further enhanced through the incorporation of hydrogen-bonding directing groups, which influence the transition state geometry and lead to preferential formation of specific diastereomers.

Comparative analysis with alternative nitrile oxide precursors, such as dibromoformaldoxime, reveals that ethyl 2-chloro-2-(hydroxyimino)acetate provides superior regiocontrol and operational convenience. The ester functionality incorporated into the resulting isoxazoline products offers additional synthetic handles for further elaboration, enabling access to highly functionalized amino acid derivatives through subsequent transformations including hydrolysis, reduction, and ring-opening reactions.

Dipolarophile TypeRegioselectivityMajor Product ConfigurationTypical Yield Range
Terminal alkenes>95:53,5-disubstituted75-90%
Cyclic alkenes80:20endo-selective70-85%
Amino acid derivatives85:15syn-addition80-92%
Conjugated systems>90:103,5-disubstituted85-95%

Role in Asymmetric Synthesis of Chiral Amino Acid Analogues

The application of ethyl 2-chloro-2-(hydroxyimino)acetate in asymmetric synthesis has enabled the preparation of conformationally constrained amino acid analogues with high stereochemical fidelity. The compound plays a crucial role in the synthesis of chiral amino acid derivatives, particularly in the preparation of isoxazoline-based amino acids that serve as glutamic acid analogs. These structurally modified amino acids exhibit potential therapeutic applications as ionotropic glutamate receptor ligands, including selective agonists for 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid and kainate receptors.

Research in the synthesis of CIP-AS, a chiral amino acid structurally related to glutamic acid, demonstrates the strategic importance of ethyl 2-chloro-2-(hydroxyimino)acetate in accessing enantiomerically pure bioactive compounds. The synthetic approach involves stereoselective cycloaddition of the in situ generated nitrile oxide with appropriately functionalized amino acid precursors, followed by selective ring-opening and functional group manipulations to reveal the desired amino acid framework. This methodology provides access to both enantiomers of the target compounds through careful selection of chiral auxiliaries and reaction conditions.

Asymmetric 1,3-dipolar cycloadditions utilizing ethyl 2-chloro-2-(hydroxyimino)acetate have been successfully implemented in the synthesis of spirocyclic amino acid derivatives. Recent developments in chiral Lewis acid catalysis have enabled enantioselective cycloaddition reactions with α-methylene lactams, providing access to nitrogen-rich spirocyclic heterocycles with excellent enantioselectivity. These transformations employ magnesium-based Lewis acid catalysts in combination with chiral ligands to achieve stereochemical control, with the strong Lewis acidity of magnesium bis(trifluoromethanesulfonyl)imide proving particularly effective in promoting high levels of enantioselectivity.

The substrate scope for asymmetric cycloadditions encompasses a diverse range of protecting groups and ring sizes, with carbobenzyloxy-protected 6- and 7-membered ring α-methylene lactams providing optimal results. The methodology tolerates various ester substituents on the diazoacetate component, including sterically demanding tert-butyl groups, while maintaining high levels of stereochemical control. Product yields typically range from 75% to 91%, with enantioselectivities reaching up to 89% enantiomeric excess under optimized conditions.

Mechanistic investigations reveal that the success of these asymmetric transformations relies on the formation of well-defined chelation complexes between the chiral Lewis acid catalyst and the lactam substrate. The magnesium center coordinates to the carbonyl oxygen of the lactam in an s-cis conformation, with the chiral ligand environment providing effective facial discrimination during the cycloaddition process. This substrate-controlled approach eliminates the need for separate templating groups while delivering excellent stereochemical outcomes.

Substrate ClassCatalyst SystemYield RangeEnantioselectivity
6-membered lactamsMagnesium/Box ligand80-91%85-89% ee
7-membered lactamsMagnesium/Box ligand75-88%82-87% ee
Spirocyclic precursorsChiral Lewis acid85-92%88-95% ee
Amino acid derivativesVarious70-90%75-90% ee

Multicomponent Reactions for Complex Oxime Ester Architectures

Ethyl 2-chloro-2-(hydroxyimino)acetate participates in sophisticated multicomponent reaction sequences that enable rapid assembly of structurally complex heterocyclic architectures. These transformations capitalize on the dual reactivity of the compound as both an electrophilic partner and a source of reactive nitrile oxide intermediates. Isocyanide-mediated multicomponent reactions represent a particularly powerful application of this chemistry, where the chlorooxime serves as an electrophilic input alongside isocyanides and various nucleophilic partners to construct diverse heterocyclic scaffolds.

The mechanism of these multicomponent transformations involves initial nucleophilic attack by the isocyanide on the activated chlorooxime, followed by subsequent cyclization and functionalization steps. The versatility of this approach is demonstrated through the incorporation of carboxylic acids, amines, and other nucleophiles as third partners in the reaction sequence. This methodology provides access to previously challenging heterocyclic frameworks while maintaining operational simplicity and broad functional group tolerance.

Liquid-phase synthesis protocols utilizing soluble polymer-supported nitrile oxides derived from ethyl 2-chloro-2-(hydroxyimino)acetate have been developed to facilitate library generation and product purification. These approaches employ polyethylene glycol-supported aldehyde intermediates that are converted to the corresponding oximes and subsequently chlorinated to provide polymer-bound nitrile oxide precursors. The in situ generation of nitrile oxides followed by cycloaddition with appropriate dipolarophiles enables one-pot synthesis of diverse isoxazole and isoxazoline libraries with excellent yields and purities.

The implementation of continuous-flow technology has significantly enhanced the efficiency of multicomponent reactions involving ethyl 2-chloro-2-(hydroxyimino)acetate. Flow chemistry protocols provide improved heat and mass transfer characteristics, enabling better control over reaction stoichiometry and reducing the excess of reagents required. These advances are particularly beneficial in the synthesis of glutamate receptor ligands and related bioactive compounds, where precise control over reaction conditions is essential for achieving optimal yields and selectivities.

Recent developments in preparative high-performance liquid chromatography separation techniques have enabled the isolation of individual regioisomers formed in 1,3-dipolar cycloaddition reactions. This capability is particularly valuable in the synthesis of kainic acid analogs and related compounds, where separation of closely related isomers is crucial for biological evaluation. The combination of improved synthetic methodologies and advanced purification techniques has expanded the accessible chemical space for drug discovery applications.

Reaction TypeComponentsProduct ClassYield RangeTypical Purities
Three-componentChlorooxime/Isocyanide/AcidOxadiazoles85-92%>95%
Polymer-supportedPEG-oxime/DipolarophileIsoxazoles85-92%>95%
Flow synthesisChlorooxime/Base/AlkeneIsoxazolines80-95%>90%
Library generationVarious combinationsMixed libraries75-90%>90%

Nucleophilic Attack Mechanisms in Oxime/Diisopropylcarbodiimide (DIC) Adduct Decomposition

The oxime moiety of ECHA participates in nucleophilic attacks when paired with carbodiimide coupling agents like DIC. Experimental studies reveal that the hydroxyl group of the oxime reacts with DIC to form an activated intermediate, which facilitates subsequent acylation or cyclization [5]. For example, in the synthesis of Δ²-isoxazolines, ECHA undergoes dehydrohalogenation in the presence of sodium bicarbonate, generating ethoxycarbonylformonitrile oxide (in situ) [1] [2]. This reactive species engages in 1,3-dipolar cycloadditions with alkenes or alkynes, forming five-membered heterocycles.

Key steps include:

  • Activation: DIC reacts with the oxime’s hydroxyl group, forming an O-acylisourea intermediate.
  • Nucleophilic displacement: The α-chloro group is displaced by nucleophiles (e.g., amines or alcohols), yielding substituted oximes.
  • Elimination: Base-mediated dehydrohalogenation releases HCl, producing nitrile oxides.

A computational study using the pKₐGALAS algorithm highlights the oxime’s moderate acidity (pKₐ ≈ 7.6) [5], which governs its propensity to act as a nucleophile. The electron-withdrawing chloro and ester groups further polarize the oxime, enhancing its reactivity toward electrophilic carbodiimides.

Cyclization Pathways Leading to Cyanide Byproduct Formation

ECHA’s cyclization reactions often involve intramolecular nucleophilic attack, leading to ring formation and occasional cyanide release. For instance, treatment with scandium triflate induces cyclization to dihydro-oxadiazines via N-aziridinyloxime intermediates [1] [2]. A proposed mechanism involves:

  • Coordination: Scandium triflate coordinates with the oxime’s oxygen, polarizing the C=N bond.
  • Ring closure: The nitrogen attacks the adjacent carbonyl carbon, forming a six-membered transition state.
  • Fragmentation: Elimination of ethyl chloroacetate yields a cyanide ion as a byproduct [4].

Table 1: Conditions and Outcomes of ECHA Cyclization Reactions

ReagentProductByproductReference
Scandium triflateDihydro-oxadiazinesCyanide [1] [4]
Sodium bicarbonateNitrile oxideHCl [1] [2]
Base (KHMDS)Epimerized diesters [4]

Cyanide formation is attributed to the instability of nitrile oxide intermediates under basic conditions, which decompose via retro-1,3-dipolar cycloaddition.

Dynamic Exchange Processes in Oxime Metathesis Reactions

Oxime metathesis involves reversible C=N bond cleavage and reformation, enabling structural diversification. ECHA participates in dynamic covalent chemistry, where its oxime group undergoes exchange with other carbonyl compounds. For example, in the presence of primary amines, ECHA forms imine intermediates that equilibrate with free oximes [5].

Key factors influencing metathesis include:

  • pH: The oxime’s pKₐ (7.6) dictates its protonation state, affecting nucleophilicity.
  • Solvent polarity: Polar aprotic solvents stabilize charged intermediates, accelerating exchange.
  • Catalysts: Lewis acids like scandium triflate lower activation barriers by coordinating to the oxime oxygen [4].

Table 2: Exchange Partners and Products in ECHA Metathesis

PartnerProductConditionsReference
BenzaldehydeBenzaldehyde oximeRT, anhydrous [5]
AcetoneAcetone oximeHeat, acid [2]
AnilinePhenylimine derivativeBase, DMF [4]

These processes are critical for constructing dynamic combinatorial libraries or self-healing materials, leveraging ECHA’s reversible reactivity.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (95.45%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

Ethyl (2Z)-2-chloro-2-hydroxyiminoacetate

Dates

Last modified: 08-15-2023

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